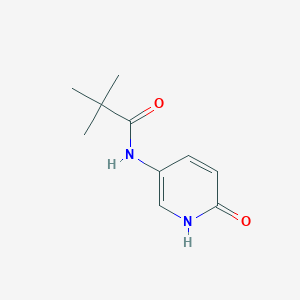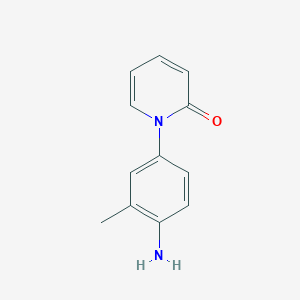
(3-bromophenyl)-(5-ethylthiophen-2-yl)methanol
Übersicht
Beschreibung
(3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a brominated phenyl ring and an ethyl-substituted thiophene ring connected through a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl)-(5-ethylthiophen-2-yl)methanol typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylmethanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylmethanol.
Thiophene Substitution: The 3-bromophenylmethanol is then subjected to a substitution reaction with 5-ethylthiophene. This can be achieved through a Grignard reaction where 5-ethylthiophene is first converted to its Grignard reagent using magnesium and anhydrous ether. The Grignard reagent then reacts with 3-bromophenylmethanol to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of (3-bromophenyl)-(5-ethylthiophen-2-yl)ketone or (3-bromophenyl)-(5-ethylthiophen-2-yl)aldehyde.
Reduction: Formation of this compound derivatives with additional hydroxy groups.
Substitution: Formation of (3-substituted phenyl)-(5-ethylthiophen-2-yl)methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic alcohols and biological macromolecules. Its brominated phenyl ring and thiophene moiety provide distinct binding sites for investigating molecular recognition processes.
Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of (3-bromophenyl)-(5-ethylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The brominated phenyl ring and thiophene moiety can engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
Proteins: The compound may bind to proteins involved in cellular processes, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
- (3-Chlorophenyl)-(5-ethylthiophen-2-yl)methanol
- (3-Fluorophenyl)-(5-ethylthiophen-2-yl)methanol
- (3-Iodophenyl)-(5-ethylthiophen-2-yl)methanol
Comparison: (3-Bromophenyl)-(5-ethylthiophen-2-yl)methanol is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different chemical and biological behaviors. For example, the bromine atom’s size and electronegativity can influence the compound’s reactivity in substitution reactions and its interactions with biological targets.
Eigenschaften
Molekularformel |
C13H13BrOS |
|---|---|
Molekulargewicht |
297.21 g/mol |
IUPAC-Name |
(3-bromophenyl)-(5-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C13H13BrOS/c1-2-11-6-7-12(16-11)13(15)9-4-3-5-10(14)8-9/h3-8,13,15H,2H2,1H3 |
InChI-Schlüssel |
IQFZDBMEWIDNJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C(C2=CC(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B8639936.png)








![[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)




